Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate
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Overview
Description
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or isopropyl alcohol and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiazolidine derivatives .
Scientific Research Applications
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, such as nuclear factor kappa B (NF-kB) and inducible nitric oxide synthase (iNOS) . This inhibition reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds also contain a thiazole ring fused with another heterocycle and exhibit similar biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the pyrimidine ring.
Uniqueness
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug development and other specialized applications .
Properties
Molecular Formula |
C8H7N3O2S2 |
---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
methyl 7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H7N3O2S2/c1-13-8(12)7-11-4-5(14-2)9-3-10-6(4)15-7/h3H,1-2H3 |
InChI Key |
NXKYZZYEKGNPLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)N=CN=C2SC |
Origin of Product |
United States |
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